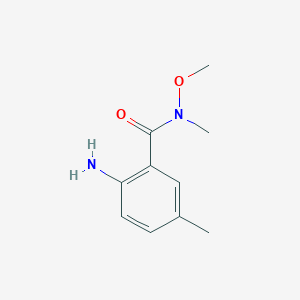![molecular formula C16H24F3NO6 B13889934 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a molecular weight of 383.3601 and a chemical formula of C16H24F3NO6 . This compound is primarily used in laboratory research and is known for its high purity of 97% .
Méthodes De Préparation
The synthesis of 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid involves several steps. The synthetic route typically starts with the preparation of the norpinan-3-yl derivative, followed by the introduction of the carboxymethyl group. The final step involves the addition of the trifluoroacetic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carboxymethyl group.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts or acids/bases depending on the reaction type. Major products formed from these reactions vary but can include simpler carboxylic acids, alcohols, or substituted derivatives .
Applications De Recherche Scientifique
2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. The exact molecular targets and pathways can vary based on the specific application and experimental conditions .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid stands out due to its unique structural features and high purity. Similar compounds include:
- 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid
- 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid
These compounds share similar core structures but differ in their functional groups and specific applications .
Propriétés
Formule moléculaire |
C16H24F3NO6 |
|---|---|
Poids moléculaire |
383.36 g/mol |
Nom IUPAC |
2-[carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H23NO4.C2HF3O2/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19;3-2(4,5)1(6)7/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19);(H,6,7) |
Clé InChI |
XZBQOYZJFBYGEM-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


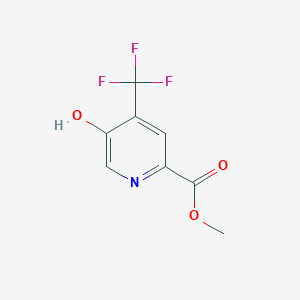
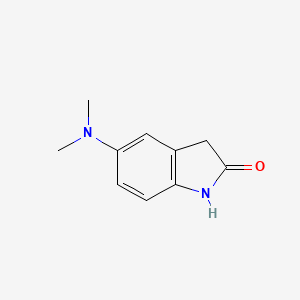




![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
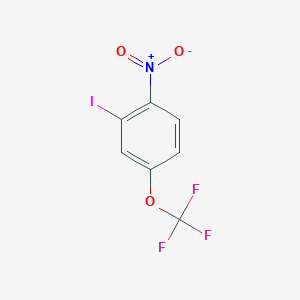
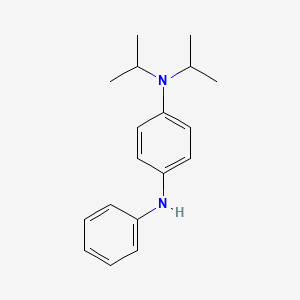
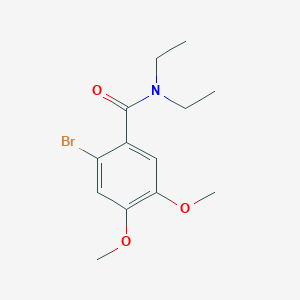
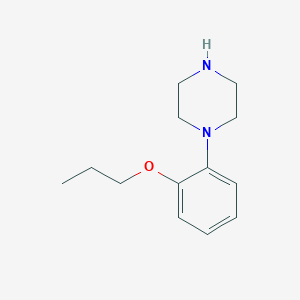

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
